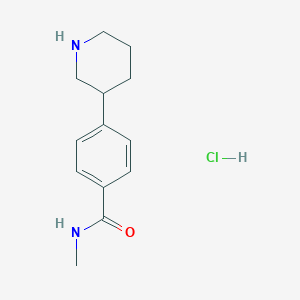

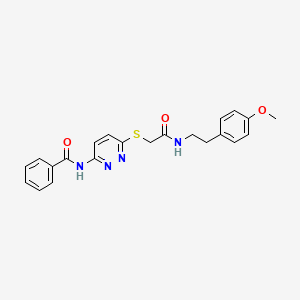

![molecular formula C11H13N3O4S2 B2520487 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid CAS No. 1396964-23-0](/img/structure/B2520487.png)

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is a derivative of benzothiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related benzothiadiazole derivatives has been explored in the literature. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation and functionalization of carboxamide systems . This method could potentially be adapted for the synthesis of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid by introducing the appropriate sulfonyl and carboxylic acid functional groups.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been characterized using X-ray crystallography. For example, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of S=O close contacts and NH=N hydrogen bonds, which contribute to the stability of the molecular structure . These structural features may also be relevant to the molecular structure of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzothiadiazole derivatives is influenced by the presence of amino and sulfonyl groups. The amino group can participate in hydrogen bonding and act as a directing group in catalytic reactions , while the sulfonyl group can engage in through-conjugation with adjacent nitrogen atoms, affecting the electronic properties of the molecule . These characteristics are important when considering the reactivity of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid in various chemical transformations.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid are not provided, the properties of similar benzothiadiazole compounds can offer insights. For instance, the crystallographic analysis of a related compound indicates a dense packing in the crystal lattice due to intermolecular hydrogen bonds . Such interactions could affect the solubility, melting point, and stability of the compound . Additionally, the presence of the sulfonyl group could influence the acidity of the carboxylic acid moiety, which is relevant for its chemical behavior and potential applications.

科学的研究の応用

Optimization of Sulfonamide Derivatives

Research by Naganawa et al. (2006) focused on optimizing sulfonamide derivatives, including compounds related to 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid. These derivatives were evaluated for their EP receptor affinities and antagonist activities, highlighting their potential in medicinal chemistry (Naganawa et al., 2006).

Coordination Chemistry and Crystal Engineering

Bashirov et al. (2014) explored the use of functionalized 2,1,3-benzothiadiazoles in metal coordination chemistry and crystal engineering. This research provides insights into the potential applications of such compounds in the development of novel materials and coordination compounds (Bashirov et al., 2014).

Novel Amino Acid in Root Nodule Hydrolysates

In a study by Shaw et al. (1981), a novel amino acid structurally similar to 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid was identified in root nodule hydrolysates, indicating the relevance of such compounds in biological systems and plant biology (Shaw et al., 1981).

Cholecystokinin-2 Receptor Antagonists

Allison et al. (2006) discovered a series of novel cholecystokinin-2 receptor antagonists, including derivatives of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid. These compounds have potential therapeutic applications, highlighting the relevance of this chemical class in drug discovery (Allison et al., 2006).

Anticonvulsant and Neuroprotective Evaluation

Hassan et al. (2012) synthesized and evaluated N-(substituted benzothiazol-2-yl)amide derivatives, which are structurally related to 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid, for their anticonvulsant and neuroprotective effects. This research underscores the potential of such compounds in neurological therapeutics (Hassan et al., 2012).

Ehrlich Degradation in Fermented Foods

Matheis et al. (2016) studied the Ehrlich degradation pathway, including compounds like 2-methylbutanoic acid, which shares structural similarities with 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid. This research is significant for understanding flavor development in fermented foods (Matheis et al., 2016).

Bromination of Benzothiadiazoles

Pilgram et al. (1970) explored the bromination of benzothiadiazoles, providing valuable information on the chemical properties and reactions of compounds related to 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid (Pilgram et al., 1970).

Photodynamic Therapy Applications

Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment, showcasing the versatility of benzothiadiazole derivatives in medical applications (Pişkin et al., 2020).

Antitumor Properties of Benzothiazoles

Bradshaw et al. (2002) studied the antitumor properties of novel benzothiazoles, providing insight into the potential of compounds like 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid in oncology (Bradshaw et al., 2002).

Antimicrobial Properties of Benzothiazole Complexes

Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid complexes, demonstrating their antimicrobial activities. This research suggests potential applications of such compounds in fighting bacterial and fungal infections (Mishra et al., 2019).

作用機序

Target of Action

The primary target of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in Mycobacterium tuberculosis .

Mode of Action

The sulfonamide group of the compound may provide the correct twist to allow the benzothiadiazole to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The affected biochemical pathway is the sterol biosynthesis pathway in Mycobacterium tuberculosis . By targeting Lanosterol 14-alpha demethylase, the compound potentially disrupts the production of essential sterols, affecting the viability and function of the organism .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of sterol biosynthesis in Mycobacterium tuberculosis, potentially leading to impaired cell function or viability .

特性

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXQUHCKQXDDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

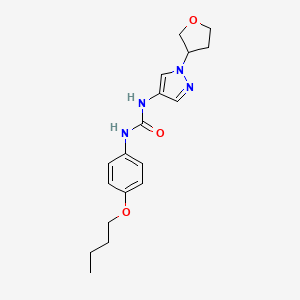

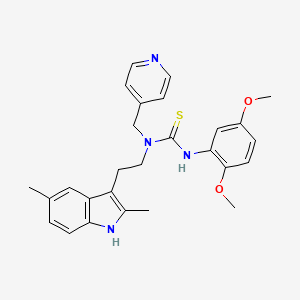

![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

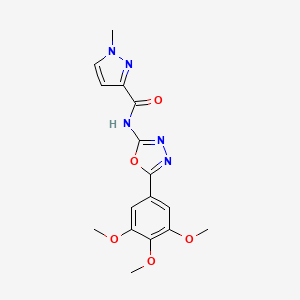

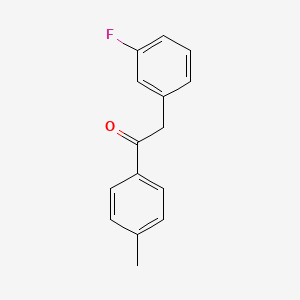

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)

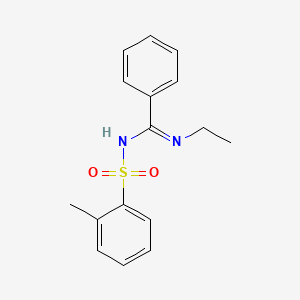

![4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2520410.png)

![Methyl 6-oxo-1,3,4,7-tetrahydropyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)

![2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2520412.png)

![N-[2-(4-fluorophenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B2520413.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide](/img/structure/B2520414.png)